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Compound of Interest

Compound Name: 2-Ethyl-2-methylbutanal

Cat. No.: B8652354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Ethyl-2-methylbutanal (CAS No: 26254-88-6), a branched-chain aldehyde with the molecular

formula C₇H₁₄O.[1][2][3] Due to a lack of publicly available experimental spectra for this specific

compound, this guide presents predicted spectroscopic data based on established principles of

organic spectroscopy, alongside available data for structurally related compounds. Detailed

experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties
2-Ethyl-2-methylbutanal is a saturated aliphatic aldehyde. Its structure, featuring a quaternary

carbon adjacent to the carbonyl group, influences its spectroscopic characteristics.

IUPAC Name: 2-ethyl-2-methylbutanal[2]

Molecular Formula: C₇H₁₄O[1][2][3]

Molecular Weight: 114.19 g/mol [2][3]

Canonical SMILES: CCC(C)(CC)C=O[2]

InChI Key: BFKSYXOOFDWKFF-UHFFFAOYSA-N[2]
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Spectroscopic Data
The following tables summarize the predicted and reported spectroscopic data for 2-Ethyl-2-
methylbutanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.4 - 9.6 Singlet (s) 1H
Aldehydic proton (-

CHO)

~1.6 - 1.8 Quartet (q) 4H

Methylene protons (-

CH₂-) of the two ethyl

groups

~0.8 - 1.0 Triplet (t) 6H

Methyl protons (-CH₃)

of the two ethyl

groups

~1.1 - 1.2 Singlet (s) 3H

Methyl protons (-CH₃)

directly attached to

the quaternary carbon

¹³C NMR Spectral Data (Solvent: CDCl₃)

Note: The following data is reported for a compound identified as "2-ethylbutanal" but is

structurally consistent with 2-ethyl-2-methylbutanal.
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Chemical Shift (δ, ppm) Assignment

204.7 Carbonyl carbon (C=O)

55.2 Quaternary carbon (C)

21.7 Methylene carbons (-CH₂) of the ethyl groups

11.5
Methyl carbons (-CH₃) of the ethyl and methyl

groups

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2970 - 2850 Strong C-H stretch (alkane)

2830 - 2800 and 2730 - 2700 Medium, Sharp C-H stretch (aldehyde)

1740 - 1720 Strong, Sharp
C=O stretch (saturated

aldehyde)[4]

1465 and 1380 Medium C-H bend (alkane)

Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation

m/z Interpretation

114 Molecular ion (M⁺)

85 Loss of an ethyl group ([M-29]⁺)

57
Loss of the butanalyl group ([M-57]⁺) or alpha-

cleavage product

29 Ethyl fragment ([C₂H₅]⁺)
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen

framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethyl-2-methylbutanal in ~0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the range of -1 to 12 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum.
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Set the spectral width to cover the range of 0 to 220 ppm.

A larger number of scans will be required due to the lower natural abundance of ¹³C

(typically several hundred to thousands of scans).

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at

77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the aldehyde

group.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric and instrument absorptions.

Sample Application: Place a small drop of neat (undiluted) 2-Ethyl-2-methylbutanal directly

onto the ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-

add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS)

for sample introduction and separation.
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Procedure (GC-MS with Electron Ionization):

Sample Preparation: Prepare a dilute solution of 2-Ethyl-2-methylbutanal in a volatile

organic solvent (e.g., dichloromethane or hexane).

GC Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar DB-5ms column).

Employ a temperature program to ensure the elution of the compound. An example

program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 200°C.

MS Analysis:

The eluent from the GC is directed into the ion source of the mass spectrometer.

Use Electron Ionization (EI) at a standard energy of 70 eV.

Acquire mass spectra over a mass-to-charge (m/z) range of approximately 20-200 amu.

The software will generate a mass spectrum for the GC peak corresponding to 2-Ethyl-2-
methylbutanal.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid

organic compound like 2-Ethyl-2-methylbutanal.
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Caption: Workflow for Spectroscopic Analysis of 2-Ethyl-2-methylbutanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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